molecular formula C5H2F3IN2 B12817977 2-Iodo-4-(trifluoromethyl)pyrimidine

2-Iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B12817977
M. Wt: 273.98 g/mol
InChI Key: NIOOLJJOWSJECS-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both iodine and trifluoromethyl groups attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process .

Industrial Production Methods

Industrial production of 2-Iodo-4-(trifluoromethyl)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with phenylboronic acid would yield a biphenyl derivative .

Scientific Research Applications

2-Iodo-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Bromo-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its fluoro, chloro, and bromo analogs. The iodine atom’s larger size and polarizability make it particularly useful in specific synthetic applications and biological interactions .

Properties

Molecular Formula

C5H2F3IN2

Molecular Weight

273.98 g/mol

IUPAC Name

2-iodo-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H

InChI Key

NIOOLJJOWSJECS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)I

Origin of Product

United States

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